

# Indirubin Derivative E804: A Technical Guide to its Mechanism of Action

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## Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170

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## Introduction

Indirubin, a bis-indole alkaloid, is the active component isolated from the traditional Chinese medicine formulation Danggui Longhui Wan, historically used to treat chronic myelocytic leukemia. While effective, natural indirubin suffers from poor solubility and bioavailability. This has spurred the development of synthetic derivatives to improve its pharmacological properties. Indirubin-3'-(2,3 dihydroxypropyl)-oximether, known as E804, is one such derivative that has demonstrated potent anti-cancer and anti-inflammatory activities. E804 is a multi-target agent that exerts its effects by modulating several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide provides an in-depth technical overview of the core mechanisms of action of E804, supported by quantitative data, experimental protocols, and pathway visualizations.

## Core Mechanisms of Action

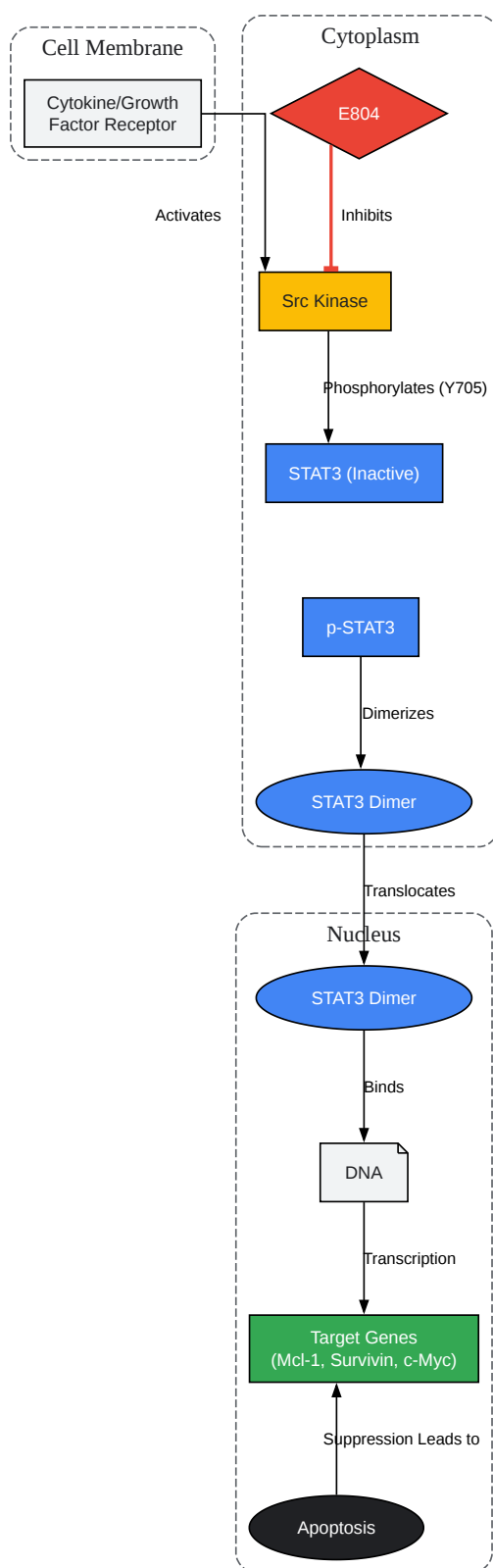
E804's anti-neoplastic activity stems from its ability to inhibit multiple protein kinases that are crucial for tumor growth and survival. The primary mechanisms identified are the inhibition of the Src-STAT3 and VEGFR-2 signaling pathways.

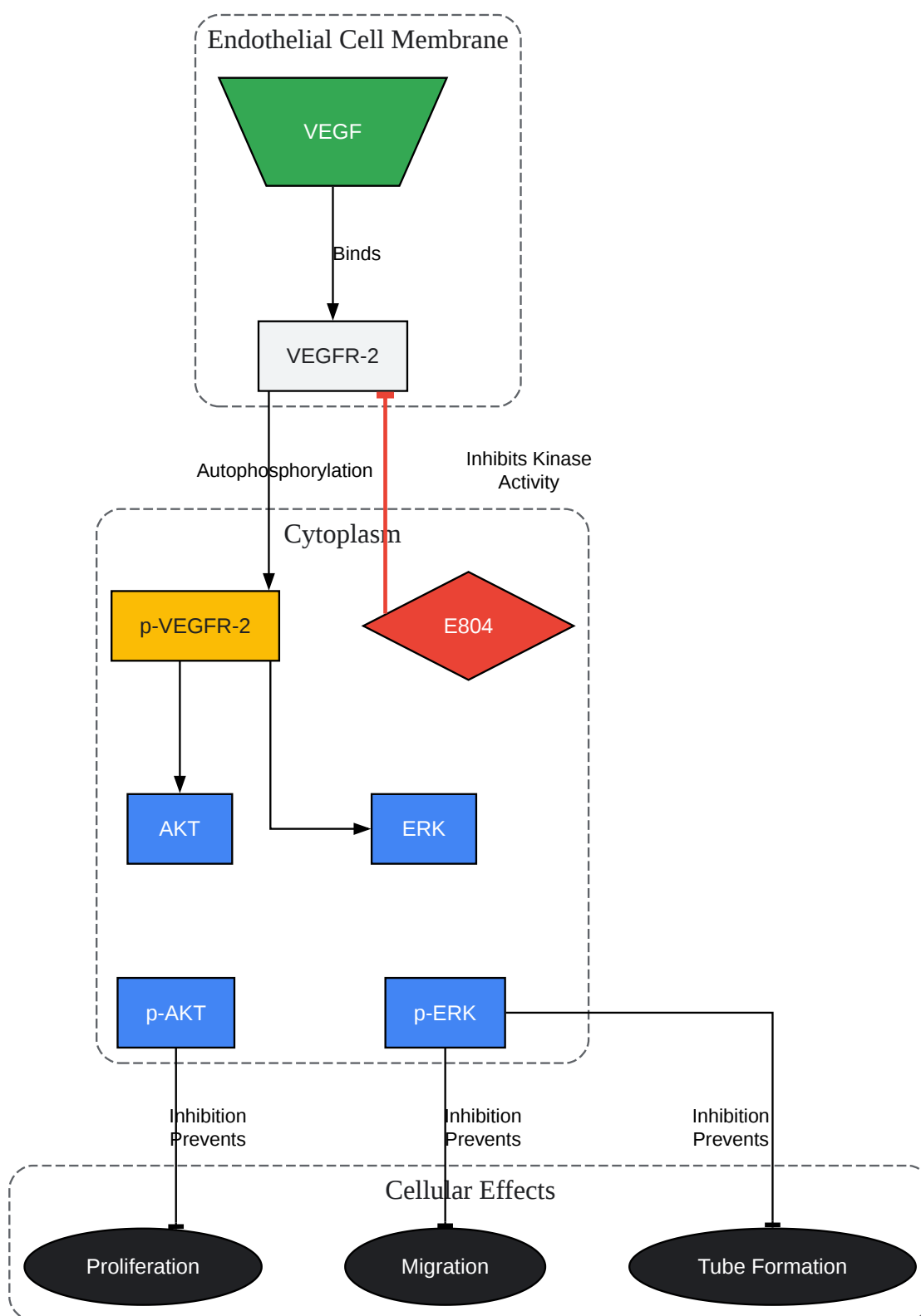
## Inhibition of the Src-STAT3 Signaling Pathway

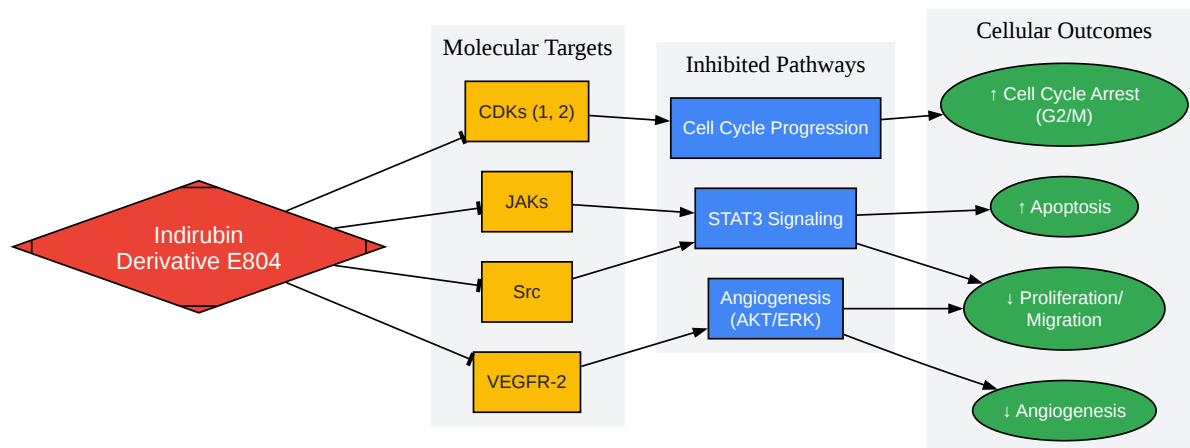
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting the expression of genes involved in cell proliferation and survival. E804 potentially blocks this pathway by directly targeting c-Src, a key upstream kinase that phosphorylates and activates STAT3.[1][2][3]

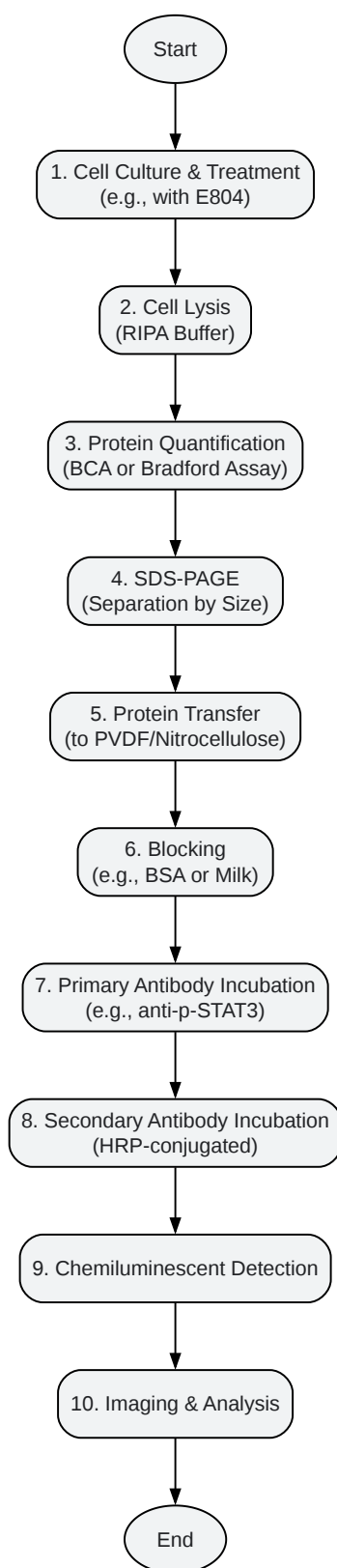
The mechanism proceeds as follows:

- **Direct Src Inhibition:** E804 acts as an ATP-competitive inhibitor of the c-Src kinase.[4] This prevents Src from phosphorylating its downstream targets.
- **Prevention of STAT3 Activation:** By inhibiting Src, E804 prevents the tyrosyl phosphorylation of STAT3.[3] This is a critical step for STAT3 activation, dimerization, and subsequent translocation to the nucleus.[5]
- **Downregulation of Target Genes:** In its inactive, unphosphorylated state, STAT3 cannot bind to DNA. This leads to the transcriptional repression of its target genes, which include key anti-apoptotic proteins such as Mcl-1 and Survivin, and cell cycle regulators like c-Myc and Cyclin D1.[2][6]
- **Induction of Apoptosis:** The suppression of anti-apoptotic proteins sensitizes cancer cells to programmed cell death.[2][7]









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